molecular formula C7H9N3O3 B13098370 2-Amino-4-ethoxypyrimidine-5-carboxylic acid CAS No. 72411-91-7

2-Amino-4-ethoxypyrimidine-5-carboxylic acid

Cat. No.: B13098370
CAS No.: 72411-91-7
M. Wt: 183.16 g/mol
InChI Key: QDXQZJHFTJANMD-UHFFFAOYSA-N
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Description

2-Amino-4-ethoxypyrimidine-5-carboxylic acid is a heterocyclic organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are nitrogen-containing heterocycles that are widely found in nature, including in nucleic acids such as DNA and RNA

Preparation Methods

The synthesis of 2-Amino-4-ethoxypyrimidine-5-carboxylic acid typically involves multiple steps starting from acyclic precursors. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved by cyclization reactions involving suitable precursors such as benzylidene acetones and ammonium thiocyanates.

    Aromatization: The intermediate compounds are then subjected to aromatization to form the pyrimidine ring structure.

    Functional group modifications:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and catalysts.

Chemical Reactions Analysis

2-Amino-4-ethoxypyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents, and catalysts for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Amino-4-ethoxypyrimidine-5-carboxylic acid has several scientific research applications:

    Medicinal chemistry: The compound and its derivatives have been studied for their potential antitrypanosomal and antiplasmodial activities.

    Materials science: The compound can be used as a building block for the synthesis of novel materials with specific properties.

    Biological research: The compound can be used as a tool to study the biological pathways and mechanisms involving pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 2-Amino-4-ethoxypyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit key enzymes or interfere with the replication of pathogens such as Trypanosoma brucei and Plasmodium falciparum. The exact molecular targets and pathways can vary depending on the specific application and derivative used .

Comparison with Similar Compounds

2-Amino-4-ethoxypyrimidine-5-carboxylic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific functional groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

72411-91-7

Molecular Formula

C7H9N3O3

Molecular Weight

183.16 g/mol

IUPAC Name

2-amino-4-ethoxypyrimidine-5-carboxylic acid

InChI

InChI=1S/C7H9N3O3/c1-2-13-5-4(6(11)12)3-9-7(8)10-5/h3H,2H2,1H3,(H,11,12)(H2,8,9,10)

InChI Key

QDXQZJHFTJANMD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC=C1C(=O)O)N

Origin of Product

United States

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